molecular formula C10H10ClIO2 B14045732 1-Chloro-1-(2-iodo-3-methoxyphenyl)propan-2-one

1-Chloro-1-(2-iodo-3-methoxyphenyl)propan-2-one

Cat. No.: B14045732
M. Wt: 324.54 g/mol
InChI Key: SFBCWVZAFGSVPZ-UHFFFAOYSA-N
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Description

1-Chloro-1-(2-iodo-3-methoxyphenyl)propan-2-one is a halogenated aromatic ketone featuring a propan-2-one backbone substituted with chlorine at the α-carbon and a 2-iodo-3-methoxyphenyl group at the adjacent position. This compound belongs to a class of hydrazonoyl chlorides, which are critical intermediates in synthesizing heterocyclic compounds such as pyrazoles and thiosemicarbazones . The iodine atom at the ortho position and the methoxy group at the meta position on the phenyl ring introduce steric bulk and electronic effects that differentiate it from simpler analogs. Its synthesis typically involves diazonium salt reactions with α-chlorinated ketones, a method validated in related structures .

Properties

Molecular Formula

C10H10ClIO2

Molecular Weight

324.54 g/mol

IUPAC Name

1-chloro-1-(2-iodo-3-methoxyphenyl)propan-2-one

InChI

InChI=1S/C10H10ClIO2/c1-6(13)9(11)7-4-3-5-8(14-2)10(7)12/h3-5,9H,1-2H3

InChI Key

SFBCWVZAFGSVPZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C(=CC=C1)OC)I)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(2-iodo-3-methoxyphenyl)propan-2-one typically involves the halogenation of a suitable precursor. One common method is the Friedel-Crafts acylation reaction, where a chloroacetyl chloride reacts with 2-iodo-3-methoxybenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(2-iodo-3-methoxyphenyl)propan-2-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro and iodo groups can be substituted by other nucleophiles.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can replace the halogen atoms under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

    Substitution: Formation of amides, thioethers, or other substituted derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of secondary alcohols.

Scientific Research Applications

1-Chloro-1-(2-iodo-3-methoxyphenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition and protein interactions due to its reactive halogen groups.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-iodo-3-methoxyphenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s halogen groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The methoxy group may also play a role in modulating the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Substituent Effects

The table below compares structural features and substituent impacts of 1-Chloro-1-(2-iodo-3-methoxyphenyl)propan-2-one with analogous compounds:

Compound Name Substituents on Phenyl Ring Molecular Formula Molar Mass (g/mol) Key Properties/Applications
This compound 2-I, 3-OCH₃ C₁₀H₉ClIO₂ 338.54 Intermediate for iodinated heterocycles; steric hindrance from iodine
1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one 4-OCH₃ C₁₀H₁₁ClN₂O₂ 226.66 Forms hydrogen-bonded chains; precursor to pyrazoles
1-(4-Bromophenylimino)-1(phenylhydrazono)-propan-2-one 4-Br C₁₅H₁₂BrN₃O 354.18 Higher inhibition efficiency (93.2%) vs. chloro analogs
1-(3-(Chloromethyl)-2-methoxyphenyl)propan-2-one 3-CH₂Cl, 2-OCH₃ C₁₁H₁₃ClO₂ 212.67 Lower molar mass; chloromethyl enhances reactivity

Key Observations :

  • Iodine vs.
  • Methoxy Position : The 3-OCH₃ group in the target compound creates distinct electronic effects compared to para-substituted methoxy groups, influencing resonance stabilization and hydrogen-bonding capabilities .
Physical and Chemical Properties
  • Hydrogen Bonding : Unlike 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one, which forms N–H⋯O hydrogen-bonded chains , the iodine substituent may weaken hydrogen bonding due to reduced electronegativity but enhance van der Waals interactions in crystal packing.
  • Solubility : The iodo group’s hydrophobicity likely reduces aqueous solubility compared to methoxy or chloromethyl derivatives .

Biological Activity

1-Chloro-1-(2-iodo-3-methoxyphenyl)propan-2-one is a synthetic organic compound that has garnered attention due to its potential biological activities. As a derivative of the chalcone class, it exhibits various pharmacological properties, including antiviral, antibacterial, and anticancer activities. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H10ClIO\text{C}_{10}\text{H}_{10}\text{ClI}\text{O}

This compound features a chloro group, an iodo group, and a methoxy group attached to a phenyl ring, which contribute to its reactivity and biological interactions.

Antiviral Activity

Recent studies have highlighted the antiviral potential of chalcone derivatives, including this compound. Research indicates that chalcones can inhibit the main protease (Mpro) of SARS-CoV-2, which is crucial for viral replication. The compound's structural features may enhance its affinity for this target enzyme, making it a candidate for further antiviral drug development .

Antibacterial Activity

The antibacterial properties of this compound have been evaluated against several bacterial strains. In vitro studies have shown that the compound exhibits significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various strains are summarized in Table 1.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Bacillus subtilis4
Pseudomonas aeruginosa32

This table illustrates the effectiveness of the compound against common pathogens, suggesting its potential utility in treating bacterial infections.

Anticancer Activity

In cancer research, compounds similar to this compound have shown promising results. For instance, studies on related chalcone derivatives have demonstrated cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer). The IC50 values for these compounds often fall in the nanomolar range, indicating potent activity .

Study on Antiviral Properties

A study published in September 2023 investigated the antiviral efficacy of several chalcone derivatives against SARS-CoV-2. The results indicated that compounds with similar structures to this compound inhibited viral proteases effectively, leading to reduced viral load in infected cells .

Study on Antibacterial Efficacy

In another research effort focusing on antimicrobial properties, researchers evaluated the effectiveness of various synthetic chalcones against resistant strains of bacteria. The findings revealed that this compound had comparable or superior antibacterial activity compared to traditional antibiotics like ciprofloxacin .

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